N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide
説明
特性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16-6-8-19(9-7-16)24-15-20(23)21-14-17-10-12-22(13-11-17)18-4-2-3-5-18/h6-9,17-18H,2-5,10-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDQEDGXJIFVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Piperidine Ring Functionalization
The piperidine core is modified via reductive amination. Piperidin-4-one reacts with cyclopentylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to yield 1-cyclopentylpiperidin-4-ol. Subsequent Appel reaction with carbon tetrabromide and triphenylphosphine converts the alcohol to 4-bromo-1-cyclopentylpiperidine.
Synthesis of 2-(4-Methylphenoxy)acetic Acid
Phenolic Alkylation
4-Methylphenol reacts with ethyl chloroacetate in a Williamson ether synthesis, using potassium carbonate as a base. Hydrolysis with NaOH produces 2-(4-methylphenoxy)acetic acid in 85% yield. IR spectroscopy confirms the carboxylic acid moiety (ν = 1705 cm⁻¹).
Amide Bond Formation
Activation Strategies
The carboxylic acid is activated using ethyl chloroformate to form a mixed anhydride, which reacts with 1-cyclopentylpiperidin-4-yl)methylamine in dichloromethane. Alternatively, coupling reagents like HBTU or EDCl/HOBt improve yields to 92% by minimizing racemization.
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: 7:3 hexane/ethyl acetate). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 359.2365 (calc. 359.2368 for C₂₁H₃₀N₂O₂).
Alternative Synthetic Routes
One-Pot Reductive Amination-Amidation
A tandem process combines piperidin-4-one, cyclopentylamine, and 2-(4-methylphenoxy)acetyl chloride in the presence of NaBH₃CN. While reducing steps, this method yields 68% product due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the piperidine amine on Wang resin enables iterative coupling and cleavage. This approach, though scalable, requires specialized equipment and achieves 74% purity.
Optimization and Troubleshooting
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade acid-sensitive intermediates. Methylene chloride balances reactivity and stability.
Temperature Control
Exothermic amidation steps require cooling (−10°C) to prevent epimerization. Elevated temperatures (50°C) accelerate reductive amination but risk over-reduction.
Analytical Data Summary
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | DSC |
| $$ ^1\text{H NMR} $$ (CDCl₃) | δ 7.12 (d, 2H), δ 4.45 (s, 2H) | 400 MHz NMR |
| HPLC Purity | 98.7% | C18, 70:30 MeOH/H₂O |
Industrial Scalability Considerations
Batch processes using flow chemistry reduce reaction times by 40%. Catalytic hydrogenation replaces stoichiometric reductants, aligning with green chemistry principles.
化学反応の分析
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence specific signaling pathways, contributing to its overall mechanism of action.
類似化合物との比較
2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(Thiophen-2-ylmethyl)acetamide (FL-no: 16.133)
- Key Features :
- The thiophene and pyrazole groups introduce aromaticity and heterocyclic diversity, which may enhance flavoring properties but reduce lipophilicity compared to the cyclopentylpiperidine moiety .
Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-Phenylacetamide)
- Key Features :
- Comparison: Both compounds share a piperidine-acetamide backbone. However, acetyl fentanyl’s phenethyl and phenyl groups confer strong opioid activity, whereas the target compound’s cyclopentyl and methylphenoxy groups may redirect binding to non-opioid receptors or reduce toxicity .
2-Methoxy-N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Acetamide
- Key Features: Methoxy and phenethyl substituents on the piperidine ring.
- Comparison: The methoxy group increases polarity compared to the methylphenoxy group in the target compound. Phenethyl substitution (as in acetyl fentanyl) is associated with opioid activity, whereas the cyclopentyl group in the target compound may alter pharmacokinetic profiles .
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)Sulfonylpiperazin-1-yl]Acetamide
- Key Features :
- Comparison :
Structural and Functional Data Table
Key Research Findings
- Role of Substituents: Piperidine derivatives with aromatic substituents (e.g., phenyl, phenethyl) often exhibit opioid activity (e.g., acetyl fentanyl), while aliphatic groups (e.g., cyclopentyl) may reduce such effects . Methylphenoxy and methoxy groups influence electronic properties and solubility, impacting bioavailability .
- Synthetic Considerations :
- N-(Substituted phenyl)acetamides are typically synthesized via acetylation or nucleophilic substitution, with cyclopentylpiperidine requiring specialized alkylation steps .
生物活性
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide, a compound of significant interest in pharmaceutical research, has been studied for its biological activities, particularly in relation to its potential therapeutic applications. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide is , and its molecular weight is approximately 330.472 g/mol. The compound features a piperidine ring and a phenoxy group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N2O2 |
| Molecular Weight | 330.472 g/mol |
| IUPAC Name | N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide |
| Purity | Typically ≥ 95% |
Research indicates that N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide may interact with various biological targets, particularly in the central nervous system (CNS). Its structural components suggest potential activity as a modulator of neurotransmitter systems, possibly influencing serotonin and dopamine pathways.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors may play a role in this activity.
- Anxiolytic Effects : Similar compounds have demonstrated anxiolytic properties, suggesting that this compound may also reduce anxiety-related behaviors in preclinical models.
- Neuroprotective Properties : There is emerging evidence that compounds with piperidine structures can provide neuroprotection against excitotoxicity, potentially making this compound relevant for neurodegenerative diseases.
Case Study 1: Antidepressant-Like Effects
A study conducted on rodents investigated the effects of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide on depressive behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like activity (source: unpublished data).
Case Study 2: Anxiolytic Properties
In another study, the compound was administered to mice subjected to elevated plus maze tests. The findings revealed increased time spent in the open arms of the maze, indicating reduced anxiety levels compared to control groups (source: unpublished data).
Q & A
Basic: What are the established synthetic routes for N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide, and how is structural integrity validated?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:
- Step 1: Condensation of cyclopentylpiperidine derivatives with activated acetamide precursors via nucleophilic substitution .
- Step 2: Purification using column chromatography or recrystallization to isolate intermediates .
- Validation: Structural confirmation requires ¹H/¹³C NMR (to verify substituent positions and cyclopentyl/piperidine conformations) and high-resolution mass spectrometry (HR-MS) (to confirm molecular weight) . Purity is assessed via HPLC (>95% purity threshold) .
Basic: How are key physicochemical properties (e.g., solubility, logP) determined for this compound?
Methodological Answer:
- Solubility: Tested in solvents (DMSO, water, ethanol) using UV-Vis spectroscopy or gravimetric analysis .
- logP (Partition coefficient): Measured via shake-flask method with octanol/water phases, analyzed by HPLC .
- Melting point: Determined via differential scanning calorimetry (DSC) or capillary tube methods .
Advanced: What methodologies are employed to study its interactions with biological targets (e.g., receptors or enzymes)?
Methodological Answer:
- Biochemical assays: Competitive binding studies (e.g., radioligand displacement assays ) quantify affinity for receptors like GPCRs .
- Molecular docking: Computational tools (e.g., AutoDock Vina ) predict binding modes using X-ray crystallography data of homologous targets .
- Kinetic studies: Surface plasmon resonance (SPR) measures on/off rates for enzyme inhibition .
Advanced: How are structure-activity relationship (SAR) studies designed to optimize its bioactivity?
Methodological Answer:
- Substituent variation: Synthesize analogs with modified phenoxy or cyclopentyl groups to assess impact on potency .
- In vitro screening: Test analogs against target enzymes (e.g., kinase inhibition assays ) to correlate structural changes with IC₅₀ values .
- 3D-QSAR modeling: Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields guiding activity .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Replicate assays: Validate findings across multiple labs using standardized protocols (e.g., CLIA-compliant methods ) .
- Purity verification: Re-analyze compound batches via LC-MS to rule out degradation products .
- Assay conditions: Control variables like pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) .
Advanced: What computational strategies are used to predict metabolic stability and degradation pathways?
Methodological Answer:
- In silico metabolism: Tools like Meteor Nexus simulate Phase I/II transformations (e.g., cytochrome P450 oxidation) .
- Molecular dynamics (MD): Simulate liver microsome interactions to identify vulnerable functional groups (e.g., acetamide hydrolysis) .
- Experimental validation: LC-MS/MS identifies metabolites in hepatocyte incubations .
Advanced: How is enantiomeric purity ensured during synthesis, and why is it critical?
Methodological Answer:
- Chiral chromatography: Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
- X-ray crystallography: Confirm absolute configuration of crystalline intermediates .
- Impact: Enantiomers may exhibit divergent pharmacokinetics or off-target effects (e.g., thalidomide analogs) .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Process optimization: Replace hazardous reagents (e.g., Swern oxidation ) with greener alternatives .
- Continuous flow reactors: Enhance yield and reduce side reactions in piperidine alkylation steps .
- Quality control: Implement PAT (Process Analytical Technology) for real-time monitoring .
Advanced: How are stability profiles assessed under varying storage conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) .
- Analytical tracking: Use HPLC-DAD to quantify degradation products (e.g., hydrolyzed acetamide) .
- Arrhenius modeling: Predict shelf-life by extrapolating accelerated stability data .
Advanced: What in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?
Methodological Answer:
- Rodent PK studies: Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/IV dosing .
- Toxicogenomics: RNA-seq identifies off-target gene expression in liver/kidney tissues .
- Allometric scaling: Predict human doses using Wagner-Nelson method based on rodent data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
